(E)-3-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide was synthesized as part of a series of novel ACAT inhibitors. While the specific synthetic route for this compound isn't detailed in the provided abstracts, its structural analogs were synthesized by modifying three regions (A, B, and C) of a lead compound, 1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one (Yakuchinone B). This suggests a similar approach may be employed for the synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide. []
(E)-3-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)piperazine demonstrated significant inhibitory activity against ACAT, an enzyme crucial for cholesterol esterification. [, ] While the precise mechanism of action wasn't elaborated on in the provided abstracts, it's plausible that (E)-3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide exerts its inhibitory effect through binding to the active site of ACAT, preventing the enzyme from catalyzing the esterification of cholesterol. This inhibition of ACAT can lead to reduced cholesterol absorption in the intestine and decreased secretion of very low-density lipoprotein (VLDL) cholesterol from the liver. []
The primary scientific application of (E)-3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide explored in the provided abstracts is its potential as an ACAT inhibitor. [, , ] Research suggests this compound effectively inhibits ACAT activity in both human colon adenocarcinoma (Caco2) and human hepatoma (HepG2) cells, indicating its potential to impact cholesterol regulation in both the intestine and liver. [] This suggests potential applications in research related to:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2